molecular formula C5H9BN2O2 B13476609 (3,4-dimethyl-1H-pyrazol-5-yl)boronic acid

(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13476609
M. Wt: 139.95 g/mol
InChI Key: XDIQGKNNPFZWGN-UHFFFAOYSA-N
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Description

(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 3,4-dimethylpyrazole with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki coupling reaction, where 3,4-dimethylpyrazole is reacted with a boronic acid pinacol ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki coupling reaction.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of (3,4-dimethyl-1H-pyrazol-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of dimethyl groups at positions 3 and 4, which can influence its reactivity and binding affinity to molecular targets. This structural feature can enhance its selectivity and potency in various applications compared to other pyrazole boronic acids.

Properties

Molecular Formula

C5H9BN2O2

Molecular Weight

139.95 g/mol

IUPAC Name

(3,4-dimethyl-1H-pyrazol-5-yl)boronic acid

InChI

InChI=1S/C5H9BN2O2/c1-3-4(2)7-8-5(3)6(9)10/h9-10H,1-2H3,(H,7,8)

InChI Key

XDIQGKNNPFZWGN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=NN1)C)C)(O)O

Origin of Product

United States

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